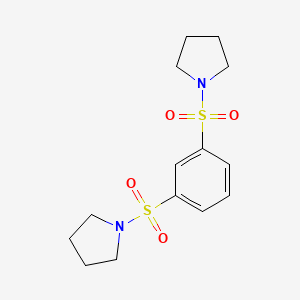
1,1'-(1,3-phenylenedisulfonyl)dipyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1'-(1,3-phenylenedisulfonyl)dipyrrolidine, also known as PSB-0739, is a chemical compound that has been of interest in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments.
Mecanismo De Acción
1,1'-(1,3-phenylenedisulfonyl)dipyrrolidine is a selective antagonist of the GPR40 receptor, which is involved in the regulation of insulin secretion. By blocking this receptor, this compound has been shown to reduce insulin secretion in response to glucose. This mechanism of action has led to the investigation of this compound as a potential treatment for type 2 diabetes.
Biochemical and Physiological Effects:
In addition to its effects on insulin secretion, this compound has also been shown to modulate the release of other neurotransmitters, including dopamine and acetylcholine. This compound has also been shown to have anti-inflammatory and analgesic effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1,1'-(1,3-phenylenedisulfonyl)dipyrrolidine in lab experiments is its selectivity for the GPR40 receptor, which allows for more specific targeting of this receptor compared to other compounds that may have off-target effects. However, one limitation of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on 1,1'-(1,3-phenylenedisulfonyl)dipyrrolidine. One area of interest is the development of new drugs based on the structure of this compound that target other GPCRs involved in various physiological processes. Another area of interest is the investigation of the potential therapeutic applications of this compound in various diseases, including type 2 diabetes, cancer, and neurodegenerative disorders. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its effects on other neurotransmitters and physiological processes.
Métodos De Síntesis
The synthesis of 1,1'-(1,3-phenylenedisulfonyl)dipyrrolidine involves the reaction of 1,3-phenylenediamine with sulfuric acid to produce 1,3-phenylenedisulfonic acid. This acid is then reacted with pyrrole in the presence of a catalyst to produce this compound. The yield of this synthesis method is reported to be around 40%.
Aplicaciones Científicas De Investigación
1,1'-(1,3-phenylenedisulfonyl)dipyrrolidine has been studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to modulate the activity of G protein-coupled receptors (GPCRs) that are involved in the regulation of neurotransmitter release. In cancer research, this compound has been shown to inhibit the growth of cancer cells by targeting GPCRs that are overexpressed in certain types of cancer. In drug discovery, this compound has been used as a starting point for the development of new drugs that target GPCRs.
Propiedades
IUPAC Name |
1-(3-pyrrolidin-1-ylsulfonylphenyl)sulfonylpyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S2/c17-21(18,15-8-1-2-9-15)13-6-5-7-14(12-13)22(19,20)16-10-3-4-11-16/h5-7,12H,1-4,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASIZXRKILPQLFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-ethyl-2-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5757476.png)

![2-[(4-methylphenyl)sulfonyl]-N-phenylethanethioamide](/img/structure/B5757491.png)
![2-chloro-N-[4-(3-pyridinyloxy)phenyl]benzamide](/img/structure/B5757497.png)
![1-(2-fluorophenyl)-4-[(phenylthio)acetyl]piperazine](/img/structure/B5757504.png)

![4-chloro-N-{2-oxo-2-[2-(1-phenylethylidene)hydrazino]ethyl}benzamide](/img/structure/B5757515.png)
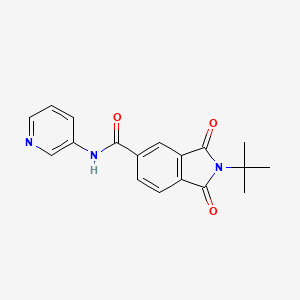
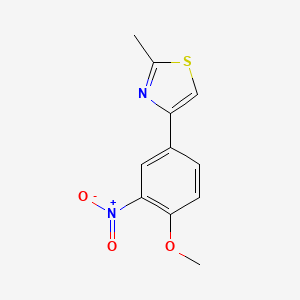
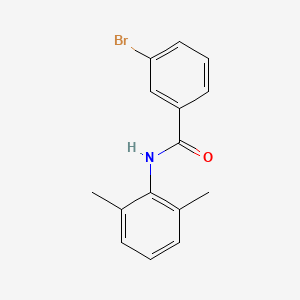
![6-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}-2-methyl-3(2H)-pyridazinone](/img/structure/B5757528.png)

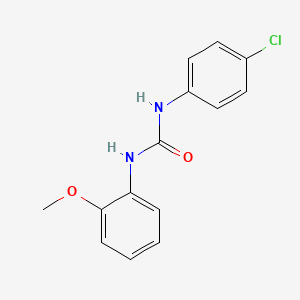
![N-(2,4-dimethylphenyl)-2-[(2,2-dimethylpropanoyl)amino]benzamide](/img/structure/B5757557.png)
